3-Fluoro-5-methoxybenzyl bromide
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Description
3-Fluoro-5-methoxybenzyl bromide, commonly known as FMB, is a versatile chemical compound that has been widely used in a variety of laboratory experiments and scientific research applications. FMB is a colorless, crystalline solid with a molecular weight of 261.12 g/mol. It is a relatively stable molecule with a melting point of 85-87°C and a boiling point of 230-233°C. FMB is soluble in alcohols, ethers, and chlorinated solvents, and is insoluble in water.
Scientific Research Applications
Organic Chemistry
- Application : 3-Fluoro-5-methoxybenzyl bromide is a benzyl bromide derivative . It’s used as a reagent in organic synthesis .
Photochemical Benzylic Bromination
- Application : 3-Fluoro-5-methoxybenzyl bromide has been used in photochemical benzylic bromination .
- Method of Application : This process involves the use of BrCCl3, a rarely used benzylic brominating reagent, in continuous flow . This method has shown compatibility with electron-rich aromatic substrates .
- Results or Outcomes : The development of a p-methoxybenzyl bromide generator for PMB protection was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L−1 h−1 .
Diastereoselective Alkylation
- Application : 3-Fluoro-5-methoxybenzyl bromide may be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives .
Synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione
properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLZKVGBEBRKFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649943 |
Source
|
Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxybenzyl bromide | |
CAS RN |
914637-29-9 |
Source
|
Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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